1,2,3,4-Tetrahydro-1,5-naphthyridine
Overview
Description
1,2,3,4-Tetrahydro-1,5-naphthyridine is a heterocyclic compound that has been the subject of various synthetic methods and evaluations for its potential applications in medicinal chemistry and materials science. The compound is characterized by a naphthyridine core, which is a bicyclic structure consisting of two fused rings containing nitrogen atoms at the 1 and 5 positions. This core structure is modified in the tetrahydro-1,5-naphthyridines by the addition of hydrogen atoms, resulting in a saturated bicyclic system that can serve as a versatile scaffold for further chemical modifications .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines can be achieved through various routes. One method involves the intramolecular inverse-electron-demand Diels-Alder reaction between imidazoles and 1,2,4-triazines, which yields the desired product with the loss of nitrogen and a nitrile . Another approach includes the condensation of pyrrolo[1,2-b]isoquinolines, which undergoes a rearrangement to afford the naphthyridine derivatives . Additionally, the synthesis of related compounds has been reported through the condensation of 1-benzyl-4-piperidinone with aromatic aldehydes followed by reaction with 6-aminouracils , as well as from 2-methylpyrazine through a multi-step process involving condensation, elimination, and cyclic addition reactions . The Suzuki cross-coupling method has also been employed to introduce substituents into the naphthyridine core, expanding the range of potential derivatives .
Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrahydro-1,5-naphthyridines has been confirmed through various analytical techniques such as NMR, MS, and X-ray crystallography. These analyses have provided detailed insights into the arrangement of atoms within the molecule and the nature of its three-dimensional conformation .
Chemical Reactions Analysis
1,2,3,4-Tetrahydro-1,5-naphthyridines can undergo a variety of chemical reactions that allow for the introduction of different functional groups and the creation of diverse libraries of compounds. Reactions such as epoxide openings, palladium-catalyzed N-arylations, acylations, and urea formation have been successfully applied to these scaffolds . Additionally, regioselective metalations using Zn-, Mg-, and Li-TMP bases have been developed to introduce substituents selectively into the naphthyridine core .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,3,4-tetrahydro-1,5-naphthyridines and their derivatives have been studied to assess their potential applications. These compounds exhibit thermal robustness with high phase transition temperatures, which is advantageous for materials applications. Optical properties such as low optical band gaps and blue fluorescence emission have been observed, indicating their suitability for use in optoelectronic devices like OLEDs. The electron affinities and ionization potentials of these materials have been estimated, demonstrating their potential as electron-transport and hole-injecting/hole-transport materials .
Scientific Research Applications
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Synthetic Strategies and Reactivity
- Field : Organic Chemistry
- Application : 1,2,3,4-Tetrahydro-1,5-naphthyridines are important in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . They can be easily oxidized to the aromatic 1,5-naphthyridines .
- Methods : The oxidation of 1,2,3,4-tetrahydro-1,5-naphthyridines may afford 1,5-naphthyridines at high temperatures .
- Results : This process results in the formation of 1,5-naphthyridines, which have significant importance in medicinal chemistry .
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Anticancer Properties
- Field : Medicinal Chemistry
- Application : 1,6-naphthyridines, which are related to 1,2,3,4-Tetrahydro-1,5-naphthyridines, are known to have a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results indicate that 1,6-naphthyridines have a wide range of biological activities, including anticancer properties .
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Preparation of New Chiral Phosphine-Aminophosphine Ligands
- Field : Organic Chemistry
- Application : 1,2,3,4-Tetrahydro-1-naphthylamine, a related compound, is used in the preparation of new chiral phosphine-aminophosphine ligands .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The result is the formation of new chiral phosphine-aminophosphine ligands .
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Enzyme-Substrate Interactions
- Field : Biochemistry
- Application : 1,2,3,4-Tetrahydro-1-naphthol, a related compound, was used as a chiral probe to examine the role of three aromatic residues in enzyme-substrate interactions at the sulfuryl acceptor binding site of aryl sulfotransferase IV enzyme .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results of this study would provide insights into the enzyme-substrate interactions at the sulfuryl acceptor binding site of the aryl sulfotransferase IV enzyme .
Safety And Hazards
1,2,3,4-Tetrahydro-1,5-naphthyridine is classified as Acute Toxicity (Oral, Dermal, Inhalation) Category 4, Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2, and Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3 . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
1,2,3,4-tetrahydro-1,5-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-3-7-8(9-5-1)4-2-6-10-7/h1,3,5,10H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALXTMWCXNPUKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=N2)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426060 | |
Record name | 1,2,3,4-tetrahydro-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydro-1,5-naphthyridine | |
CAS RN |
13993-61-8 | |
Record name | 1,2,3,4-tetrahydro-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydro-1,5-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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